1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester 1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 886363-60-6
VCID: VC15886303
InChI: InChI=1S/C17H23NO4S/c1-3-22-17(21)13-5-4-10-18(11-13)15(16(19)20)12-6-8-14(23-2)9-7-12/h6-9,13,15H,3-5,10-11H2,1-2H3,(H,19,20)
SMILES:
Molecular Formula: C17H23NO4S
Molecular Weight: 337.4 g/mol

1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester

CAS No.: 886363-60-6

Cat. No.: VC15886303

Molecular Formula: C17H23NO4S

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester - 886363-60-6

Specification

CAS No. 886363-60-6
Molecular Formula C17H23NO4S
Molecular Weight 337.4 g/mol
IUPAC Name 2-(3-ethoxycarbonylpiperidin-1-yl)-2-(4-methylsulfanylphenyl)acetic acid
Standard InChI InChI=1S/C17H23NO4S/c1-3-22-17(21)13-5-4-10-18(11-13)15(16(19)20)12-6-8-14(23-2)9-7-12/h6-9,13,15H,3-5,10-11H2,1-2H3,(H,19,20)
Standard InChI Key NWIRMAUXRXJNSL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCCN(C1)C(C2=CC=C(C=C2)SC)C(=O)O

Introduction

Chemical Structure and Identification

The compound’s IUPAC name, 1-[carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester, reflects its intricate structure. Key features include:

  • A piperidine ring substituted at the 1-position with a carboxymethyl group.

  • A 4-methylsulfanylphenyl group attached to the carboxymethyl moiety.

  • An ethyl ester functional group at the 3-position of the piperidine ring.

Molecular Formula and Weight

The molecular formula is C₁₇H₂₃NO₄S, with a molecular weight of 337.43 g/mol . The SMILES notation, CCOC(=O)C1CCCN(C1)C(C(O)=O)C1=CC=C(SC)C=C1, provides a simplified representation of its connectivity .

Stereochemical Considerations

PubChem data indicate two undefined stereocenters in the molecule, suggesting the existence of multiple stereoisomers . The lack of defined stereochemistry in commercial samples implies that current research uses racemic or undefined mixtures unless otherwise specified.

Physicochemical Properties

Experimental and predicted properties of this compound are summarized below:

PropertyValueMethod/Source
Boiling Point464.5 ± 45.0 °CPredicted (QSAR)
Density1.24 ± 0.1 g/cm³Predicted (QSAR)
pKa2.01 ± 0.10Predicted (Chemicalize)
LogP (Partition Coefficient)0.5XLogP3-AA (PubChem)
Topological Polar Surface Area92.1 ŲComputed (PubChem)

The low pKa value (2.01) indicates strong acidity at the carboxylic acid group, which may influence its solubility and binding interactions in biological systems . The moderate LogP value suggests balanced lipophilicity, suitable for crossing cellular membranes while retaining water solubility .

Research Applications

Proteomics and Enzyme Studies

Suppliers classify this compound as "Research Use Only," indicating its role in exploratory biochemical assays . Its bifunctional carboxylic acid/ester groups make it a candidate for:

  • Protease inhibition studies: The piperidine core may interact with catalytic sites of serine or cysteine proteases.

  • Ligand design: The aromatic and sulfur-containing groups could facilitate binding to hydrophobic enzyme pockets .

Structural Analogues in Drug Discovery

Related compounds, such as 1-(carboxy-phenyl-methyl)-piperidine-3-carboxylic acid ethyl ester, have been investigated for bioactivity . The methylsulfanyl substituent in this molecule may enhance metabolic stability compared to oxygen or nitrogen analogs, a hypothesis supported by QSAR modeling .

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